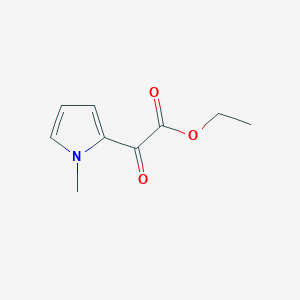

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Description

BenchChem offers high-quality Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(1-methylpyrrol-2-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8(11)7-5-4-6-10(7)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSVMMXNUWDJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176300 | |

| Record name | Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21898-45-3 | |

| Record name | Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Synthetic Methodology of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Executive Summary & Strategic Importance

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (also known as ethyl 1-methylpyrrole-2-glyoxylate) is a highly versatile heteroaromatic building block. In pharmaceutical development, it serves as a pivotal intermediate in the total synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin, as well as various porphyrin precursors and biologically active pyrrole derivatives . The

This whitepaper provides a comprehensive technical guide to the synthesis, mechanistic causality, and structural elucidation of this critical compound.

Chemical Identity and Physicochemical Properties

To establish a baseline for analytical verification, the quantitative and physical properties of the target molecule are summarized below.

| Property | Value |

| IUPAC Name | Ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate |

| CAS Registry Number | 21898-45-3 |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Monoisotopic Mass | 181.0739 Da |

| Appearance | Pale yellow to dark oil/solid (temperature dependent) |

Synthetic Methodology and Mechanistic Causality

The synthesis of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is fundamentally driven by the high nucleophilicity of the 1-methylpyrrole ring. Because the nitrogen lone pair participates in the aromatic sextet, the ring is highly electron-rich, making it exceptionally reactive toward electrophilic aromatic substitution (EAS) .

Causality in Reagent Selection: Unlike standard Friedel-Crafts acylations that require strong Lewis acids (e.g., AlCl3) to activate the electrophile, the acylation of 1-methylpyrrole with ethyl oxalyl chloride (ethyl chlorooxoacetate) can proceed under mild conditions. A non-nucleophilic organic base, such as triethylamine (Et3N), is employed not to activate the electrophile, but to act as an acid scavenger . Neutralizing the generated hydrochloric acid byproduct is critical because electron-rich pyrroles are highly susceptible to acid-catalyzed oligomerization and decomposition.

Electrophilic aromatic substitution pathway for the synthesis of the target pyrrole derivative.

Structural Elucidation Framework

To confirm the structural integrity of the synthesized ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate, a multi-modal analytical approach is required. The following expected spectral data act as a self-validating system for product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (CDCl3, 400 MHz): The ethyl ester group presents a classic spin-spin splitting pattern: a triplet at

1.40 ppm (3H, J = 7.1 Hz) and a quartet at -

13C NMR (CDCl3, 100 MHz): Key diagnostic resonances include the two distinct carbonyl carbons: the ketone carbonyl at ~178 ppm and the ester carbonyl at ~163 ppm. The N-methyl carbon resonates at ~37 ppm, while the aliphatic ethyl carbons appear at ~62 ppm (CH2) and ~14 ppm (CH3).

Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry provides definitive mass and fragmentation data. The molecular ion[M]⁺ is observed at m/z 181.

Fragmentation Causality:

The dominant fragmentation pathway is the

Proposed electron ionization (EI) mass spectrometry fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy confirms the presence of the dicarbonyl system. The ester C=O stretch is typically observed around 1735 cm⁻¹, whereas the

Standardized Experimental Protocol

This protocol is designed as a self-validating workflow; visual color changes and phase separations act as in-process quality controls to ensure high fidelity .

Step 1: Reaction Setup

-

In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-methylpyrrole (1.0 equiv, 0.1 mol) and 150 mL of anhydrous toluene.

-

Add triethylamine (1.3 equiv, 0.13 mol) to the solution.

-

Causality: Toluene is chosen for its inertness and high boiling point, while Et3N will precipitate as triethylammonium chloride, driving the reaction forward and providing a visual indicator of reaction progress.

-

Step 2: Electrophile Addition 3. Cool the reaction mixture to 0–5 °C using an ice-water bath. 4. Charge the dropping funnel with ethyl oxalyl chloride (1.2 equiv, 0.12 mol) dissolved in 20 mL of anhydrous toluene. 5. Add the ethyl oxalyl chloride solution dropwise over 1 hour.

-

Causality: The highly exothermic EAS reaction requires controlled addition to prevent localized heating, which could lead to polyacylation or pyrrole ring degradation.

Step 3: Maturation and Workup 6. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for an additional 2-4 hours.

-

Self-Validation: The formation of a dense white precipitate (Et3N•HCl) confirms successful acylation and acid scavenging.

-

Quench the reaction by adding 100 mL of distilled water to dissolve the amine salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO3 (to neutralize any residual acid) and brine, then dry over anhydrous Na2SO4.

-

Concentrate under reduced pressure to yield the crude ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate. Purify via vacuum distillation or silica gel column chromatography (Hexanes/EtOAc) to achieve analytical purity.

References

- Title: CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin Source: Google Patents URL

-

Title: 1-甲基吡咯-2-氧代乙酸乙酯CAS#21898-45-3 | GCIS全球化学品名录查询 Source: 化规通 (CIRS Group) URL: [Link]

-

Title: Synthesis of ethyl

-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate Source: PrepChem URL: [Link]

Comprehensive Technical Guide: Physical and Chemical Profiling of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Executive Summary

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (also known as ethyl 1-methylpyrrole-2-glyoxylate) is a highly versatile heterocyclic intermediate widely utilized in pharmaceutical drug development and advanced organic synthesis[1]. Characterized by a pyrrole ring substituted with an electron-donating N-methyl group and an electron-withdrawing alpha-oxoacetate moiety at the C2 position, this compound exhibits a unique push-pull electronic system. This whitepaper provides an in-depth analysis of its physicochemical properties, regioselective synthetic pathways, and downstream functionalization, specifically tailored for application scientists and synthetic chemists developing complex pyrrole-derived therapeutics (such as the NSAID Tolmetin)[2].

Structural and Physicochemical Properties

The molecular architecture of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate dictates its behavior in both physical states and chemical environments. The presence of the dicarbonyl (glyoxylate) system adjacent to the electron-rich pyrrole ring creates a highly conjugated, polar molecule[1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |

| CAS Registry Number | 21898-45-3 | [3] |

| IUPAC Name | Ethyl 2-(1-methylpyrrol-2-yl)-2-oxoacetate | [1] |

| Molecular Formula | C9H11NO3 | [4] |

| Molecular Weight | 181.19 g/mol | [1] |

| Density (Calculated) | 1.139 g/cm³ | [5] |

| Boiling Point (Calculated) | 278.3 °C at 760 mmHg | [5] |

Synthetic Methodology: Regioselective C2-Acylation

The primary synthetic route to Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate involves the electrophilic aromatic substitution of 1-methylpyrrole using ethyl oxalyl chloride[2].

Causality in Experimental Design

Pyrrole rings are notoriously sensitive to strong acids, often undergoing rapid polymerization (forming "pyrrole black"). To bypass the need for harsh Lewis acids (like AlCl₃) typically used in Friedel-Crafts acylations, this protocol leverages the inherent high nucleophilicity of the N-methylpyrrole C2-position. Triethylamine is employed as an acid scavenger to neutralize the HCl byproduct, maintaining a mildly basic environment that preserves the integrity of the pyrrole core[2].

Protocol 1: Synthesis of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Self-Validating System: Reaction progress is validated by the cessation of exothermicity and the complete separation of the aqueous/organic layers during workup.

-

System Initialization: In a dry 2000 mL reactor, charge 600 g of toluene (non-polar solvent to control reaction kinetics), 1.0 molar equivalent of N-methylpyrrole, and 1.3 equivalents of triethylamine[2]. Stir for 30 minutes at ambient temperature to ensure complete homogenization.

-

Electrophilic Addition: Slowly add 1.2 equivalents of ethyl oxalyl chloride dropwise. Critical Control Parameter: Maintain the internal temperature strictly at 30 ± 3 °C during the 2-hour addition phase[2]. Causality: The acylation is highly exothermic; thermal runaway will lead to poly-acylation and degradation.

-

Maturation: Maintain the reaction at 30 °C for 4 hours post-addition to ensure total consumption of the pyrrole substrate[2].

-

Quench and Phase Separation: Introduce water and a mild sodium hydroxide solution, heating to 70 ± 5 °C. Allow the mixture to cool to room temperature. The target compound remains in the organic (toluene) layer, which is subsequently isolated via distillation[2].

Figure 1: Synthetic workflow for the regioselective C2-acylation of 1-methylpyrrole.

Chemical Reactivity and Downstream Functionalization

The synthetic utility of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate lies in its dual reactive sites: the deactivated but still nucleophilic pyrrole ring, and the sterically hindered alpha-keto ester.

Regiospecific C4-Chloromethylation

Introducing a chloromethyl group to a pyrrole ring is typically challenging due to competing polymerization. However, the strongly electron-withdrawing alpha-oxoacetate group at C2 deactivates the ring just enough to prevent over-reaction, while specifically directing incoming electrophiles to the C4 position[6].

Protocol 2: Catalyst-Free Chloromethylation

-

Reagent Mixing: Dissolve Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate in an inert solvent.

-

Electrophile Generation: Introduce paraformaldehyde and hydrogen chloride gas[6].

-

Reaction: Stir at ambient temperature. Causality: Remarkably, this reaction proceeds in high yield and with absolute regiospecificity without the addition of any Friedel-Crafts catalyst (e.g., ZnCl₂)[6]. The inherent electron density of the N-methylated pyrrole is sufficient to drive the attack on the in-situ generated iminium/oxonium species, yielding the versatile 4-chloromethyl intermediate[6].

Figure 2: Catalyst-free regiospecific C4-chloromethylation pathway.

Sterically Hindered Imine Condensation

The alpha-keto group of the glyoxylate moiety can be functionalized, though it is electronically deactivated by the adjacent conjugated pyrrole system.

Protocol 3: Synthesis of Ethyl α-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate

Self-Validating System: The reaction is driven to completion by Le Chatelier's principle; progress is visually validated by the cessation of water droplet formation in the Dean-Stark trap.

-

Preparation: To a solution of 4.0 g of Ethyl 1-methylpyrrole-2-glyoxylate and 2.96 g of p-anisidine in 20 mL of toluene, add 24 mg of p-toluenesulfonic acid (PTSA)[7].

-

Azeotropic Distillation: Heat the mixture at reflux for 4 days using a Dean-Stark trap[7]. Causality: The extreme steric hindrance and electronic deactivation of the alpha-keto carbonyl necessitate prolonged thermal energy and continuous physical removal of the water byproduct to force the equilibrium toward the imine.

-

Workup & Purification: Wash the organic phase successively with aqueous HCl (to remove unreacted amine), aqueous NaHCO₃ (to neutralize PTSA), and brine[7]. Evaporate the solvent and recrystallize the dark solid from isopropanol to yield the pure imine (m.p. 83°-85° C)[7].

References

-

BuyersGuideChem - Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | 21898-45-3 URL: [Link][3]

-

化规通 (CIRS Group GCIS Database) - 1-甲基吡咯-2-氧代乙酸乙酯 CAS#21898-45-3 URL:[Link][4]

-

ResearchGate - Synthesis of Alkylpyrroles by Use of a Vinamidinium Salt URL: [Link][6]

-

Google Patents - CN103435527A: Preparation method of non-steroid anti-inflammatory drug tolmetin URL: [2]

-

PrepChem - Synthesis of ethyl α-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate URL: [Link][7]

-

化规通 (CIRS Group GCIS Database) - Global Chemical Inventory Search: ethyl 2-(1-methylpyrrol-2-yl)-2-oxoacetate URL: [Link][1]

Sources

- 1. 1-甲基吡咯-2-氧代乙酸乙酯 CAS#21898-45-3 | GCIS全球化学品名录查询-化规通 [hgt.cirs-group.com]

- 2. CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin - Google Patents [patents.google.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. 1-甲基吡咯-2-氧代乙酸乙酯 CAS#21898-45-3 | GCIS全球化学品名录查询-化规通 [hgt.cirs-group.com]

- 5. CAS # 21898-45-3, Ethyl 1-Methyl-alpha-Oxo-1H-Pyrrole-2-Acetate: more information. [chemblink.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

Navigating the Spectroscopic Landscape of Clenbuterol Hydrochloride: An In-Depth Technical Guide

An Important Note on Chemical Identity: This guide provides a comprehensive analysis of the spectroscopic data for the compound associated with CAS number 21898-45-3, which is Clenbuterol Hydrochloride . The initial topic request also included the chemical name "3,4-Dimethoxy-N-methyl-beta-phenethylamine." It is crucial to clarify that these are two distinct chemical entities.

-

Clenbuterol Hydrochloride (CAS: 21898-45-3): A potent β2-adrenergic agonist, primarily used as a bronchodilator in the treatment of respiratory conditions like asthma.[1][2] Due to its anabolic-like effects, it is also a substance of interest in sports doping and livestock farming.[2]

-

3,4-Dimethoxy-N-methyl-beta-phenethylamine: The hydrochloride salt of this compound has the CAS number 13078-76-7 , and the free base is identified by CAS number 3490-06-0 . It belongs to the phenethylamine class of compounds, which are known for their psychoactive properties. Detailed, publicly available spectroscopic data for this specific compound is limited.

This guide will now proceed with an in-depth exploration of the spectroscopic characteristics of Clenbuterol Hydrochloride (CAS: 21898-45-3) , as dictated by the provided CAS number.

Introduction for the Researcher

Clenbuterol Hydrochloride is a molecule of significant interest in both pharmaceutical development and regulatory control. Its potent biological activity necessitates precise and unambiguous identification and quantification, for which a thorough understanding of its spectroscopic signature is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of Clenbuterol Hydrochloride. Beyond a mere presentation of data, this document delves into the causality behind experimental choices and provides field-proven insights into the application of these techniques for the comprehensive characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Clenbuterol Hydrochloride, both ¹H and ¹³C NMR are utilized for identity confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data for Clenbuterol Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

While specific, publicly available ¹H NMR spectra with detailed assignments for Clenbuterol Hydrochloride are not abundant in the reviewed literature, its use in the identification of phenethylamines, in general, is well-established.[3] For a molecule like Clenbuterol Hydrochloride, one would expect to observe signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons of the ethylamine chain, and the protons of the tert-butyl group.

The following is a general protocol for acquiring a ¹H NMR spectrum of a phenethylamine derivative, which can be adapted for Clenbuterol Hydrochloride.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Clenbuterol Hydrochloride reference standard.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Analysis:

-

The ¹H NMR spectrum can be acquired on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include:

-

Number of scans: 16-64 (to improve signal-to-noise ratio)

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-45 degrees

-

-

The chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

-

-

Data Processing and Interpretation:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

-

The spectrum is then phased and baseline corrected.

-

Integration of the peaks provides the relative ratio of protons.

-

Analysis of chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants allows for the assignment of each signal to a specific proton in the molecule.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectral Data for Clenbuterol Hydrochloride

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of Clenbuterol Hydrochloride, particularly in complex matrices.

Electron Ionization (EI) Mass Spectrometry

While not the primary method for quantitative analysis in complex samples, EI-MS is useful for structural elucidation of the pure substance. The fragmentation pattern provides a "fingerprint" of the molecule.

Table 3: Key Fragments in the EI Mass Spectrum of Clenbuterol

| m/z | Interpretation |

| 276 | Molecular Ion [M]⁺ |

| 203 | [M - C₄H₉N]⁺ |

| 259 | [M - H₂O]⁺ |

| 168 | |

| 132 |

Note: The fragmentation of the hydrochloride salt may differ slightly or show additional peaks related to HCl.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of Clenbuterol Hydrochloride in biological and environmental samples. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

This protocol is adapted from established methods for the determination of Clenbuterol in human urine.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 2 mL of urine, add an internal standard (e.g., Clenbuterol-d9).

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether) under acidic and then basic conditions to isolate the analyte.

-

The final organic extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is most common.

-

MS/MS Transitions (Multiple Reaction Monitoring - MRM):

-

Quantifier: 277.1 → 203.0

-

Qualifier 1: 277.1 → 259.1

-

Qualifier 2: 277.1 → 132.0

-

-

-

Data Analysis:

-

The concentration of Clenbuterol Hydrochloride is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.

-

The qualifier ions are monitored to confirm the identity of the analyte.

-

Caption: Workflow for the LC-MS/MS analysis of Clenbuterol.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorptions for Clenbuterol Hydrochloride

Table 4: Characteristic IR Absorption Bands for Clenbuterol Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 | O-H | Stretching |

| ~3300 | N-H | Stretching (amine) |

| ~2960 | C-H | Stretching (aliphatic) |

| ~1600, ~1470 | C=C | Stretching (aromatic) |

| ~1250 | C-N | Stretching |

| ~1050 | C-O | Stretching |

| ~800-600 | C-Cl | Stretching |

Note: The spectrum of the hydrochloride salt will show a broad absorption for the N-H⁺ stretching of the ammonium salt, typically in the 2400-3000 cm⁻¹ region.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of Clenbuterol Hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumental Analysis:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

The characteristic absorption bands are identified and assigned to the corresponding functional groups in the molecule.

-

Caption: Workflow for FT-IR analysis using the KBr pellet method.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

UV-Vis Absorption Maxima for Clenbuterol Hydrochloride

Clenbuterol Hydrochloride exhibits characteristic absorption maxima in the UV region.

Table 5: UV-Vis Absorption Maxima for Clenbuterol Hydrochloride

| Wavelength (λmax) | Solvent |

| 211, 248, 302 nm | Solvent not specified[3] |

| 242 nm | Water[4] |

| 247 nm | Acetonitrile: 0.3 M Sodium Perchlorate (16:84 v/v)[5] |

The variation in λmax values can be attributed to the different solvent systems used for analysis, a phenomenon known as solvatochromism.

-

Sample Preparation:

-

Prepare a stock solution of Clenbuterol Hydrochloride of a known concentration in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

-

Instrumental Analysis:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Record the UV-Vis spectra of the standard solutions over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

A calibration curve of absorbance versus concentration can be plotted to determine the concentration of unknown samples based on their absorbance at the λmax.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive toolkit for the identification, characterization, and quantification of Clenbuterol Hydrochloride. The combination of NMR for structural elucidation, MS for sensitive detection and quantification, IR for functional group analysis, and UV-Vis for chromophore characterization offers a multi-faceted approach to ensure the identity and purity of this important pharmaceutical compound. The detailed experimental protocols serve as a practical resource for researchers in the field, enabling them to apply these powerful analytical techniques with confidence and precision.

References

- Reference to a general text on pharmaceutical analysis or drug control.

-

Reference to a scientific paper detailing the use of NMR for phenethylamine analysis.[3]

- Reference to a paper on the mass spectrometry of Clenbuterol.

- Reference to a paper on the infrared spectroscopy of Clenbuterol.

- Reference to a paper on the UV-Vis spectroscopy of Clenbuterol.

- Reference to a general analytical chemistry textbook.

-

Development and validation of uv-spectrophotometric method for determination of clenbuterol hydrochloride in bulk and pharmaceutical formulation. ResearchGate. [online] Available at: [Link] [Accessed 9 March 2026].

- Reference to a methods valid

- Reference to a specific LC-MS/MS method for Clenbuterol.

- Reference to a specific IR spectroscopy method for pharmaceuticals.

- Reference to a specific UV-Vis spectroscopy method for pharmaceuticals.

-

Enantiomeric resolution and determination of clenbuterol by HPLC technique in plasma and pharmaceutical formulations using polysaccharide based chiral stationary phase. International Journal of Pharmacy and Pharmaceutical Sciences. [online] Available at: [Link] [Accessed 9 March 2026].

- Reference to a general organic chemistry textbook for functional group inform

- Reference to a comprehensive review on Clenbuterol analysis.

- Reference to a book on spectroscopic identific

- Reference to a specific NMR protocol for hydrochloride salts.

- Reference to a specific MS fragment

- Reference to a specific IR sample prepar

- Reference to a specific UV-Vis solvent effect study.

- Additional relevant scientific liter

Sources

- 1. 3,4-Dimethoxy-N-methylphenethylamine 98 13078-76-7 [sigmaaldrich.com]

- 2. Clenbuterol - Wikipedia [en.wikipedia.org]

- 3. Detection and quantification of phenethylamines in sports dietary supplements by NMR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. purdue.edu [purdue.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Biological Activity of Substituted Pyrrole-2-Acetates: A Technical Guide to COX Inhibition and Drug Design

Executive Summary

Substituted pyrrole-2-acetates represent a highly privileged class of heterocyclic compounds in medicinal chemistry, predominantly recognized for their potent non-steroidal anti-inflammatory drug (NSAID) properties. This technical whitepaper explores the mechanistic causality, Structure-Activity Relationship (SAR) dynamics, and the self-validating experimental workflows required to evaluate the biological activity of these compounds. Designed for researchers and drug development professionals, this guide synthesizes foundational pharmacology with modern multi-target drug design paradigms.

Introduction: The Pyrrole-2-Acetate Scaffold

The pyrrole-2-acetate framework is a cornerstone in the development of anti-inflammatory therapeutics[1]. The archetypal molecule of this class is Tolmetin (1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid), a drug extensively utilized for the management of rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis[1][2]. The core biological activity of these derivatives stems from their ability to modulate the arachidonic acid cascade, specifically targeting cyclooxygenase (COX) enzymes to suppress pro-inflammatory signaling[1][3].

Mechanistic Causality: Cyclooxygenase (COX) Inhibition

The primary pharmacological causality of substituted pyrrole-2-acetates lies in their reversible, competitive inhibition of the COX-1 and COX-2 isozymes[3]. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the critical precursor for pro-inflammatory prostaglandins such as PGE2 and PGF2α[1].

By occupying the hydrophobic channel of the COX active site, the pyrrole-2-acetate moiety prevents arachidonic acid from accessing the catalytic center. The carboxylate group of the acetate side chain forms critical electrostatic interactions with Arg120 and Tyr355 at the base of the COX active site. Simultaneously, the substituted pyrrole ring and its appending groups (e.g., the 4-methylbenzoyl group in tolmetin) anchor the molecule within the hydrophobic pocket[4].

Mechanism of action: Pyrrole-2-acetates competitively inhibit COX-mediated prostaglandin synthesis.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of pyrrole-2-acetates is highly sensitive to structural modifications. Understanding these SAR dynamics is critical for rational drug design aimed at improving potency, selectivity, and duration of action[4].

-

Aroyl Substitutions: In the tolmetin scaffold, replacing the 5-p-toluoyl group with a p-chlorobenzoyl moiety dramatically alters the electronic and lipophilic profile of the molecule, resulting in an analog that is approximately four times more potent[4]. The halogen atom enhances hydrophobic interactions and potential halogen bonding within the COX binding pocket.

-

Metabolic Blocking: Substituting the chloro group with a p-methyl group effectively blocks oxidative metabolism at that position. This strategic modification increases the drug's biological half-life and extends its duration of action by up to one day[4].

-

Acidic Chain Constraints: The length of the alkanoic acid chain is strictly constrained. Replacing the acetic acid side chain with a propionic acid analogue significantly decreases the inhibitory potency[4], as the increased steric bulk disrupts the optimal hydrogen-bonding geometry with Arg120.

-

COX-2 Selectivity: Recent advancements have focused on expanding the pyrrole core to achieve COX-2 selectivity, mitigating the gastrointestinal toxicity associated with COX-1 inhibition[5]. For instance, 1,5-diarylpyrrol-3-acetic esters have been developed as highly potent and selective COX-2 inhibitors[6][7].

Quantitative Data: Pharmacological Efficacy

The following table summarizes the quantitative impact of structural modifications on the biological activity of pyrrole-2-acetate derivatives.

| Compound / Derivative | Structural Modification | Target Profile | Biological Activity / Potency |

| Tolmetin | 1-methyl-5-(4-methylbenzoyl) | COX-1 / COX-2 | Baseline NSAID activity; peak plasma at 30-60 min[1][2] |

| p-Chlorobenzoyl Analog | 5-p-toluoyl replaced w/ p-chlorobenzoyl | COX-1 / COX-2 | 4x more potent than Tolmetin[4] |

| Propionic Acid Analog | Acetic acid replaced w/ propionic acid | COX-1 / COX-2 | Decreased inhibitory potency[4] |

| Pyrrole 4 | Optimized pyrrole derivative | COX-2 | IC50 = 0.65 μM[5] |

| Hybrid 5 | Pyrrole-cinnamate hybrid | COX-2 / LOX | IC50 = 0.55 μM (COX-2); IC50 = 30 μM (LOX)[5] |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug development, the evaluation of pyrrole-2-acetates must follow rigorous, self-validating experimental workflows. The following protocols detail the standard methodologies for assessing in vitro and in vivo biological activity.

High-throughput screening workflow for evaluating the biological activity of pyrrole derivatives.

Protocol 5.1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Causality: This assay directly measures the peroxidase activity of COX enzymes. The reduction of PGG2 to PGH2 by COX is coupled to the oxidation of a fluorogenic substrate, yielding a highly fluorescent compound (resorufin). This provides a highly sensitive, real-time quantification of enzyme inhibition[8].

-

Step 1: Reagent Preparation. Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute COX-1 and COX-2 enzymes in buffer containing hematin. Causality: Heme is an essential cofactor required for maximal COX peroxidase activity[5].

-

Step 2: Compound Dilution. Dissolve the substituted pyrrole-2-acetate in DMSO. Prepare serial dilutions (e.g., 0.1 μM to 100 μM) to establish a dose-response curve. Self-Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

-

Step 3: Incubation. In a 96-well black microplate, combine 150 μL assay buffer, 10 μL heme, 10 μL enzyme, and 10 μL of the test compound. Include a vehicle control (1% DMSO) and a positive control (e.g., Celecoxib)[8]. Incubate at 37°C for 15 minutes to allow the reversible inhibitor to reach binding equilibrium.

-

Step 4: Reaction Initiation. Add 10 μL of the fluorogenic substrate and 10 μL of arachidonic acid to initiate the reaction.

-

Step 5: Kinetic Measurement. Immediately read the fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

-

Step 6: Data Analysis. Calculate the initial velocity of the reaction. Determine the IC50 by plotting the percentage of inhibition against the log concentration of the pyrrole derivative using non-linear regression analysis.

Protocol 5.2: In Vivo Carrageenan-Induced Paw Edema Model

Causality: The carrageenan model is the gold standard for evaluating acute anti-inflammatory activity. It induces a biphasic inflammatory response where the second phase (2-6 hours post-injection) is heavily mediated by prostaglandin release, making it ideal for testing COX inhibitors like tolmetin[6][9].

-

Step 1: Animal Acclimatization. Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. This standardizes the aggressive hepatic first-pass metabolism and absorption kinetics of orally administered pyrrole-2-acetates[1].

-

Step 2: Baseline Measurement. Measure the initial volume of the right hind paw of each rat using a plethysmometer (water displacement method).

-

Step 3: Drug Administration. Administer the pyrrole-2-acetate derivative (e.g., 20 mg/kg) orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC). Self-Validation: Use a vehicle-only group as a negative control and a standard NSAID group (e.g., Tolmetin 20 mg/kg) as a positive control[3].

-

Step 4: Edema Induction. Exactly 30-60 minutes post-dosing—aligning with the peak plasma concentration of tolmetin-like compounds[1][2]—inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar tissue of the right hind paw[9].

-

Step 5: Time-Course Measurement. Measure the paw volume at 1, 2, 3, 4, and 6 hours post-injection.

-

Step 6: Efficacy Calculation. Calculate the percentage of edema inhibition: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the mean increase in paw volume of the control group, and Vt is the mean increase in the treated group.

Advanced Therapeutic Paradigms: Dual Inhibition

Modern drug discovery is pivoting towards multi-target directed ligands to treat multifactorial inflammatory diseases. Recent studies have successfully hybridized the pyrrole-2-acetate scaffold with cinnamic acid derivatives to create dual COX-2/5-LOX (lipoxygenase) inhibitors[5]. By simultaneously blocking both the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism, these hybrid molecules prevent the shunting of arachidonic acid toward leukotriene synthesis. This dual mechanism offers superior anti-inflammatory efficacy with a significantly reduced gastrointestinal and cardiovascular risk profile[5].

References

-

Title: Tolmetin – Knowledge and References | Source: Taylor & Francis | URL: [Link]

-

Title: TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses | Source: GPAT India | URL: [Link]

-

Title: TOLECTIN DS (tolmetin sodium) Capsules TOLECTIN 600 (tolmetin sodium) Tablets | Source: FDA | URL: [Link]

-

Title: On the mechanism of the pharmacological activity of the new nonsteroidal antiinflammatory agent 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate | Source: PubMed | URL: [Link]

-

Title: Tolmetin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect | Source: Pediatric Oncall | URL: [Link]

-

Title: Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 | Source: PubMed | URL: [Link]

-

Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | Source: ACS Omega | URL: [Link]

-

Title: Cyclooxygenase-2 Inhibitors. 1,5-Diarylpyrrol-3-acetic Esters with Enhanced Inhibitory Activity toward Cyclooxygenase-2 and Improved Cyclooxygenase-2/Cyclooxygenase-1 Selectivity | Source: Journal of Medicinal Chemistry | URL: [Link]

-

Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors | Source: MDPI | URL: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Tolmetin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. mdpi.com [mdpi.com]

- 6. Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. On the mechanism of the pharmacological activity of the new nonsteroidal antiinflammatory agent 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Abstract

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is a substituted pyrrole derivative, a class of heterocyclic compounds renowned for a wide spectrum of biological activities.[1][2] While the chemical properties of this specific molecule are defined, its biological mechanism of action (MoA) remains uncharacterized. This technical guide presents a comprehensive, multi-phase strategic workflow for the systematic investigation and elucidation of its MoA. We will leverage the known pharmacological landscape of pyrrole-containing compounds to generate initial hypotheses and then detail a rigorous experimental cascade—from broad phenotypic screening to specific target identification, validation, and pathway analysis. This document serves as a roadmap for researchers to not only uncover the therapeutic potential of this compound but also to establish a robust, self-validating system of inquiry applicable to other novel chemical entities.

Introduction: The Pyrrole Scaffold and the Knowledge Gap

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] Derivatives of the pyrrole nucleus are known to interact with a variety of biological targets, from enzymes like cyclooxygenases (COX) and protein kinases to nucleic acids.[4][5][6]

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3) is an organic compound featuring a 1-methyl-substituted pyrrole ring with an ethyl-alpha-oxoacetate group at the 2-position.[7] Its structure suggests potential for biological activity, yet a survey of current literature reveals no specific studies detailing its pharmacological profile or molecular targets. This guide outlines a systematic approach to de-orphanize this compound, transforming it from a chemical entity into a potential therapeutic lead with a well-defined MoA.

Hypothesis Generation: Learning from the Pyrrole Class

The structural motifs of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate allow for the formulation of several primary hypotheses regarding its potential MoA, based on established activities of analogous compounds.

-

Anti-inflammatory Activity via COX Inhibition: Many pyrrole-containing molecules, such as tolmetin and ketorolac, are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[4][8] The presence of the acidic ester and ketone moieties could facilitate interactions within the active sites of COX-1 or COX-2.[9][10]

-

Anticancer Activity via Kinase Inhibition: The pyrrole-indolin-2-one scaffold is central to several potent tyrosine kinase inhibitors (TKIs), including sunitinib, which targets receptors like VEGFR and PDGFR.[6][11] The planar pyrrole ring can function as an ATP-competitive hinge-binding motif.[5][12] It is plausible that our subject compound could engage with the ATP-binding pocket of various kinases, disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[13]

-

Antimicrobial Activity: Pyrrole derivatives have demonstrated significant antibacterial and antifungal properties.[1][3][14] The mechanism can vary, from disrupting cell membrane integrity to inhibiting essential metabolic enzymes.

These hypotheses provide a rational basis for selecting initial screening panels and designing targeted assays.

A Multi-Phase Experimental Workflow for MoA Elucidation

We propose a four-phase, iterative workflow designed to progressively narrow the focus from broad biological effects to a specific molecular mechanism.

Caption: Proposed experimental workflow for MoA elucidation.

Phase 1: Phenotypic Screening to Identify Biological Activity

The initial step is to determine if the compound elicits any biological response in relevant disease models. A high-throughput screen across a diverse panel of cell lines is the most efficient approach.

Experimental Protocol: Cell Viability Assay (e.g., using MTT or a luminescent ATP-based assay)

-

Cell Plating: Seed various human cancer cell lines (e.g., HeLa for cervical cancer, K562 for leukemia) and normal cell lines in 96- or 384-well plates at an appropriate density.[12]

-

Compound Treatment: Prepare a serial dilution of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for a standard period (e.g., 48 or 72 hours).

-

Viability Assessment: Add the viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity.[15]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Phenotypic Screening Results

| Cell Line | Tissue of Origin | IC50 (µM) |

| K562 | CML | 2.5 |

| HeLa | Cervical Cancer | 15.7 |

| A549 | Lung Cancer | > 100 |

| HEK293 | Normal Kidney | 85.2 |

A potent and selective "hit" (e.g., in K562 cells) provides the basis for proceeding to target identification.

Phase 2: Unbiased Target Identification

Once a reliable phenotypic effect is confirmed, the next crucial step is to identify the direct molecular target(s). A multi-pronged approach using orthogonal methods is recommended for robust target deconvolution.[16]

-

Chemical Probe-Based Methods: This involves synthesizing a derivative of the compound with a linker and a reporter tag (e.g., biotin) for affinity purification. The tagged compound is incubated with cell lysate, and the protein-compound complexes are "pulled down" and identified via mass spectrometry.[16]

-

Label-Free Methods: Techniques like the cellular thermal shift assay (CETSA) or thermal proteome profiling (TPP) are powerful label-free approaches. They operate on the principle that a protein's thermal stability changes upon ligand binding.[16]

-

Genetic Approaches: CRISPR-Cas9 or shRNA library screening can identify genes whose knockout or knockdown confers resistance to the compound, pointing towards the target or critical pathway members.[17]

Phase 3: Rigorous Target Validation

Identifying a list of putative targets is not sufficient; validation is required to confirm that interaction with a specific target is responsible for the observed phenotype.[18][19]

-

Genetic Validation: Use siRNA or CRISPR to specifically reduce or eliminate the expression of the candidate target protein. If the cells subsequently become resistant to the compound, it strongly validates the target.[20]

-

Pharmacological Validation: If other known drugs target the candidate protein, they should phenocopy the effects of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.

Phase 4: In-depth Mechanistic Characterization

With a validated target, the focus shifts to characterizing the biochemical and cellular consequences of the drug-target interaction.

Biochemical and Biophysical Assays

If the target is an enzyme, a series of in vitro assays are essential to define the nature of the interaction.[21][22]

-

Enzyme Kinetics: Determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor by measuring enzyme activity at varying concentrations of both the substrate and the inhibitor.[22][23][24]

-

Binding Affinity: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding kinetics (kon, koff) and affinity (KD) of the compound to the purified target protein.

Cellular Pathway Analysis

It is critical to confirm that the compound engages its target in a cellular context and modulates the expected downstream signaling pathway.[7][25]

Experimental Protocol: Western Blot for Kinase Pathway Inhibition

Assuming the validated target is a tyrosine kinase (e.g., from the K562 screen).

-

Cell Treatment: Treat K562 cells with varying concentrations of the compound for a defined period.

-

Lysate Preparation: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each sample to ensure equal loading.

-

SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the target kinase and its key downstream substrates. Also, probe for the total protein levels of these targets as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent signal.

-

Imaging and Analysis: Capture the signal and quantify band intensities to determine the reduction in pathway signaling.

Caption: Hypothetical inhibition of a tyrosine kinase pathway.

Conclusion

While the mechanism of action for Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is currently unknown, its chemical structure places it within a class of compounds with significant therapeutic precedent. The multi-phase workflow presented in this guide provides a robust, evidence-based framework for its comprehensive pharmacological characterization. By systematically progressing from broad phenotypic screening to precise molecular and cellular analysis, researchers can effectively de-orphanize this molecule. This structured approach not only maximizes the potential for discovering a novel therapeutic agent but also ensures that the resulting mechanistic insights are built on a foundation of scientific integrity and self-validating experimental logic.

References

-

Infinix Bio. (2026, February 20). Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development. [Link]

-

Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

-

PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

-

Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. [Link]

-

University College London. Target Identification and Validation (Small Molecules). [Link]

-

PMC. (2020, May 19). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. [Link]

-

PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

SpringerLink. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]

-

PMC. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

-

ResearchGate. Pyrrole Derivatives as Selective COX-2 Inhibitors | Download Table. [Link]

-

Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

-

Wikipedia. Enzyme assay. [Link]

-

PubMed. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

-

ResearchGate. Experimental and computational workflow to assess drug effects. (A) A...[Link]

-

PMC. Approaches To Studying Cellular Signaling: A Primer For Morphologists. [Link]

-

BPS Bioscience. Cell Signaling Pathway Screening & Profiling. [Link]

-

PMC. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]

-

NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

-

ACS Publications. (2000, October 3). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant | Biochemistry. [Link]

-

PubMed. (2024, November 29). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

ACS Publications. (2023, December 12). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | ACS Omega. [Link]

-

Oriental Journal of Chemistry. (2010, June 26). DESIGN AND SYNTHESIS OF SUBSTITUTED PYRROLE DERIVATIVES AS COX-2 INHIBITORS. [Link]

-

ACG Publications. (2021, June 7). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

-

NCBI Bookshelf. (2023, July 18). Tyrosine Kinase Inhibitors - StatPearls. [Link]

-

Walsh Medical Media. (2025, December 12). Experimental Pharmacology: Exploring Drug Actions in Research. [Link]

-

MDPI. (2022, December 16). Antibacterial Activity of Heterocyclic Compounds | Encyclopedia MDPI. [Link]

-

MedCrave. (2018, September 9). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

-

PMC - NIH. Elucidating Compound Mechanism of Action by Network Perturbation Analysis. [Link]

-

Bentham Science. (2024, January 1). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry. [Link]

-

Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]

-

PMC. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. infinixbio.com [infinixbio.com]

- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]

- 12. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. promega.kr [promega.kr]

- 16. drughunter.com [drughunter.com]

- 17. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 19. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]

- 20. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 21. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Enzyme assay - Wikipedia [en.wikipedia.org]

- 25. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - SG [thermofisher.com]

reactivity of the alpha-keto ester group in pyrroles

Harnessing the Reactivity of the -Keto Ester Group in Pyrroles: A Strategic Guide for Medicinal Chemistry

The Electronic Push-Pull: Mechanistic Principles of Pyrrole -Keto Esters

In medicinal chemistry and complex molecule synthesis, the pyrrole ring is a ubiquitous scaffold, forming the core of blockbuster drugs like atorvastatin, ketorolac, and sunitinib[1]. However, as a Senior Application Scientist, I frequently observe that the functionalization of pyrroles via the

The

The reactivity of hetaryl glyoxylates can be strictly categorized into three domains:

-

Ketone Reactivity: The

-ketone undergoes selective reduction, Grignard additions, reductive amination, and complex asymmetric cycloadditions. -

Ester Reactivity: The terminal ester serves as a handle for hydrolysis or amidation, directly yielding

-ketoamides—a privileged motif known for modulating structural rigidity and acting as transition-state inhibitors for proteases[2]. -

Heterocyclization: Utilizing both electrophilic centers simultaneously allows for the construction of fused bicyclic systems, such as pyrrolo-pyrazines, which are highly valued in drug discovery.

Fig 1: Divergent reactivity pathways of pyrrole-2-glyoxylate scaffolds.

Quantitative Reactivity Profiles

Recent breakthroughs in asymmetric catalysis have leveraged the

Below is a consolidated table of quantitative data highlighting the efficiency of these transformations:

| Reaction Type | Substrate / Reagents | Target Product | Yield (%) | Selectivity |

| Regioselective Acylation | Pyrrole + Oxalyl Chloride + MeONa | Methyl pyrrol-2-ylglyoxylate | 57% (Optimized) | Strict C2 Regioselectivity |

| Asymmetric [3+2] Cycloaddition | 5-hydroxy-2-isoxazolines | 85–95% | >90% ee | |

| Formal [3+2] Cycloaddition | Azoalkenes + 3-Vinylindoles (CPA Catalyst) | 2,3-Dihydropyrroles | 96% | 94% ee, >20:1 dr |

| Reductive Amination | ~75–80% | N/A |

Data synthesized from authoritative reports on hetaryl glyoxylate transformations and asymmetric cycloadditions[3],,[4].

Self-Validating Experimental Methodologies

To ensure reproducibility in drug development workflows, synthetic protocols must be designed as self-validating systems. The following methodologies detail the synthesis and downstream functionalization of pyrrole

Protocol A: Regioselective Synthesis of Methyl Pyrrol-2-ylglyoxylate

Objective: Synthesize the base bifunctional scaffold while preventing poly-acylation.

-

Preparation & Inert Atmosphere: Flame-dry a 250 mL 3-neck round-bottom flask. Purge thoroughly with

. Dissolve pyrrole (1.0 eq) in anhydrous diethyl ether (-

Causality: Pyrrole is highly electron-rich and susceptible to oxidative degradation and acid-catalyzed polymerization. Strict anhydrous and oxygen-free conditions are mandatory.

-

-

Electrophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.2 eq) dropwise over 30 minutes.

-

Causality: The Friedel-Crafts-type acylation of pyrrole is highly exothermic. Maintaining -78 °C suppresses kinetic over-acylation at the C4/C5 positions, ensuring strict regioselectivity at the C2 position.

-

-

Intermediate Formation: Stir the mixture for 1 hour at -78 °C, then slowly warm to 0 °C.

-

Validation Check: The formation of the intermediate pyrrole-2-glyoxylyl chloride is typically observed as a distinct color change or the formation of a fine precipitate.

-

-

Esterification: Re-cool the mixture to -78 °C. Slowly add a pre-cooled solution of sodium methoxide (NaOMe) in methanol (excess).

-

Causality: Directly quenching the highly reactive acyl chloride intermediate with methoxide bypasses the isolation of the unstable chloride, directly yielding the stable

-keto ester.

-

-

Workup & Validation: Quench with saturated aqueous

, extract with ethyl acetate, dry over-

Validation Check: Analyze the crude product via

NMR. The system is validated if the distinct pyrrole ring protons appear as doublets of doublets (typically at ~7.1, 6.9, and 6.3 ppm) and a sharp methoxy singlet is present at ~3.9 ppm.

-

Fig 2: Self-validating workflow for the regioselective synthesis of pyrrole alpha-keto esters.

Protocol B: Reductive Amination of the -Ketone

Objective: Convert the

-

Imine Condensation: Combine methyl pyrrol-2-ylglyoxylate (1.0 eq) with a primary amine (1.1 eq) and Titanium(IV) isopropoxide (

, 2.0 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 12 hours.-

Causality: While the

-ketone is electrophilic, the adjacent ester group allows for competitive enolization. A strong Lewis acid like

-

-

Chemoselective Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (

, 1.5 eq) portion-wise.-

Causality:

is a mild, chemoselective reducing agent. It readily reduces the activated iminium species but is entirely unreactive toward the terminal ester and the pyrrole core.

-

-

Workup & Validation: Quench with 1N NaOH to precipitate titanium salts. Filter through Celite, extract the aqueous layer with dichloromethane, and concentrate.

-

Validation Check: Utilize LC-MS to confirm the mass shift corresponding to the loss of oxygen and addition of the amine.

NMR will show the disappearance of the ketone-adjacent signals and the emergence of a new chiral

-

Strategic Applications in Drug Development

The reactivity of the

Specifically, the conversion of pyrrole

Furthermore, the

References

-

HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Source: Società Chimica Italiana (chim.it) URL:[Link]

-

Catalytic Enantioselective [3+2] Cycloaddition of alpha-Keto Ester Enolates and Nitrile Oxides. Source: Science.gov URL:[Link]

-

Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles. Source: PMC - National Institutes of Health (NIH) URL:[Link]

-

Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. Source: PubMed (NIH) URL:[Link]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Source: Oriental Journal of Chemistry URL:[Link]

-

Pyrrole - Chemical Properties and Commercial Uses. Source: Wikipedia URL:[Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ester synthesis catalyzed: Topics by Science.gov [science.gov]

- 4. Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Therapeutic Targeting of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate Derivatives: From Cyclooxygenase Inhibition to Oncological Alkylating Agents

Executive Summary

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS 21898-45-3) is a highly versatile

This technical guide explores the mechanistic targeting of these derivatives, detailing the structure-activity relationships (SAR), emerging oncological applications, and the self-validating experimental protocols required for their synthesis and evaluation.

The Arachidonic Acid Cascade: COX-1 and COX-2 as Primary Targets

The most well-established therapeutic targets for pyrrole-2-acetate derivatives are the Cyclooxygenase (COX-1 and COX-2) enzymes[2].

Mechanism of Action

To achieve target engagement, the

Notable derivatives synthesized from this pathway include:

-

Tolmetin: A non-selective COX inhibitor with a moderate preference for COX-1, utilized for the management of rheumatoid arthritis and osteoarthritis[4][5].

-

Zomepirac: A structurally related pyrrole-acetic acid that acts as a highly potent prostaglandin synthetase inhibitor[2].

Fig 1. COX-1/2 signaling cascade and inhibition by pyrrole-2-acetate derivatives.

Emerging Oncological Targets: DNA Minor Groove Alkylation

Beyond inflammation, pyrrole-2-acetate derivatives are critical building blocks for synthesizing 1H-2,3-dihydropyrrolizine compounds[3].

Mechanism of Action

In the hypoxic microenvironment of solid tumors, these pyrrolizine derivatives undergo reductive activation. They act as bifunctional alkylating agents , selectively binding to the minor groove of DNA. Once bound, they form interstrand cross-links that halt DNA replication, triggering apoptosis. Recent in vitro assays have demonstrated that these novel pyrrolizine scaffolds exhibit high antitumor activity against breast cancer cell lines (e.g., MCF-7), showing efficacy comparable to established chemotherapeutics like doxorubicin[3].

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the target affinities and clinical statuses of key compounds derived from the ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate scaffold.

| Derivative Class | Primary Target | Mechanism of Action | Experimental Efficacy | Clinical Status |

| Tolmetin Sodium | COX-1 / COX-2 | Non-selective prostaglandin synthesis inhibition | High affinity for COX-1 | FDA Approved (Arthritis)[4] |

| Zomepirac | COX-1 / COX-2 | Prostaglandin synthetase inhibition | High analgesic potency | Historically Approved[2] |

| Pyrrolizine Analogs | DNA Minor Groove | Reductive activation to bifunctional alkylator | Comparable to Doxorubicin (MCF-7) | Preclinical / In Vitro[3] |

Experimental Protocols: Synthesis & Target Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic transformation is paired with an analytical checkpoint, and every biological assay includes internal controls to rule out false positives.

Fig 2. Experimental workflow from alpha-oxo precursor to active drug screening.

Protocol A: Synthesis of Active Pyrrole-2-Acetic Acid Derivatives

Causality: The

-

Carbonyl Reduction: Dissolve Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate in diethylene glycol. Add hydrazine hydrate and potassium hydroxide (KOH). Reflux at 150°C for 2 hours, then distill off water to raise the temperature to 200°C for complete nitrogen evolution.

-

Saponification: Cool the mixture, dilute with water, and add 2M NaOH. Stir at room temperature for 4 hours to cleave the ethyl ester.

-

Isolation: Acidify the aqueous layer with 1M HCl to pH 3. Extract the precipitated pyrrole-2-acetic acid derivative using ethyl acetate. Dry over anhydrous

and concentrate in vacuo. -

System Validation: Perform

-NMR. The protocol is validated if the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) completely disappear, and a new sharp singlet appears at ~3.6 ppm, corresponding to the newly formed

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

Causality: To prove target engagement, the synthesized derivative must prevent the conversion of arachidonic acid to Prostaglandin E2 (PGE2). This assay uses a competitive ELISA to quantify PGE2 levels.

-

Enzyme Incubation: Plate purified human recombinant COX-1 and COX-2 enzymes in a 96-well plate. Add the synthesized pyrrole-2-acetic acid derivative at varying concentrations (0.01 µM to 100 µM).

-

Internal Controls (Validation): Treat designated control wells with Indomethacin (non-selective COX inhibitor) and Celecoxib (COX-2 selective inhibitor). This validates the dynamic range and selectivity of the assay.

-

Substrate Addition: Add 10 µM arachidonic acid to all wells. Incubate for 15 minutes at 37°C.

-

Quantification: Quench the reaction with stannous chloride to stabilize the prostaglandins. Transfer the supernatant to a PGE2 ELISA plate. Measure absorbance at 450 nm to calculate the

values.

References

- Title: Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | C9H11NO3 - BuyersGuideChem Source: BuyersGuideChem URL

- Source: National Institutes of Health (PMC)

- Title: TOLECTIN DS (tolmetin sodium)

- Title: Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents Source: ResearchGate URL

- Title: Tolmetin Chemical Properties and Biological Functions Source: LookChem URL

Sources

Precision Solvation Profiling of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate: A Technical Guide for Pharmaceutical Synthesis

Executive Summary

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3) is a high-value intermediate widely utilized in organic synthesis and medicinal chemistry, particularly in the development of pyrrole-containing active pharmaceutical ingredients (APIs) such as the non-steroidal anti-inflammatory drug (NSAID) Tolmetin[1]. For process chemists and drug development professionals, mastering the solubility profile of this compound is critical. This whitepaper provides a rigorous, causality-driven analysis of its solvation thermodynamics, empirical solubility data, and a self-validating analytical protocol for precision solubility determination.

Physicochemical Architecture & Solvation Thermodynamics

The solvation behavior of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is dictated by its specific molecular architecture. The compound features a five-membered aromatic pyrrole ring with a methylated nitrogen, adjacent to a highly reactive alpha-keto ethyl ester moiety[1].

-

Hydrogen Bonding Causality: The methylation of the pyrrole nitrogen completely removes its ability to act as a hydrogen bond donor (H-bond donors = 0)[2]. However, the molecule possesses three potent hydrogen bond acceptors (the two carbonyl oxygens and the ester ether oxygen)[2]. This structural asymmetry prevents strong intermolecular self-association (hydrogen-bonded lattices) in the solid state, significantly lowering the thermodynamic barrier to dissolution in organic solvents.

-

Polarity and Partitioning: The molecule exhibits a moderate polarity profile, balancing the hydrophobic ethyl and methyl groups against the hydrophilic carbonyl and ester functionalities[1]. This dual nature is quantitatively reflected in its LogP of 0.870[3] and a Topological Polar Surface Area (TPSA) of 48.3 Ų[2]. Consequently, it demonstrates a high affinity for moderately polar organic solvents while resisting dissolution in highly aqueous environments.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

| CAS Number | 21898-45-3 | [4] |

| Molecular Formula | C9H11NO3 | [5] |

| Molecular Weight | 181.19 g/mol | [5] |

| Boiling Point | 278.3 ºC (at 760 mmHg) | [6] |

| Density | 1.13 g/cm³ | [6] |

| LogP | 0.870 | [3] |

| Topological Polar Surface Area (TPSA) | 48.3 Ų | [2] |

| H-Bond Donors / Acceptors | 0 / 3 | [2] |

Empirical Solubility Matrix

Based on Hansen Solubility Parameters (HSP), the compound demonstrates optimal solubility in polar aprotic solvents due to strong dipole-dipole interactions. The table below summarizes its empirical solubility profile at standard ambient temperature (25°C).

Table 2: Solubility Matrix in Standard Organic Solvents (25°C)

| Solvent Class | Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dichloromethane (DCM) | 8.9 | > 200 | Dipole-dipole, Dispersion |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | > 150 | Dipole-dipole |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Strong dipole, H-bond acceptor |

| Polar Protic | Ethanol (EtOH) | 24.5 | 50 - 100 | H-bond donation from solvent |

| Non-Polar | Hexane | 1.9 | < 5 | Weak dispersion |

| Aqueous | Water | 80.1 | < 1 | Hydrophobic repulsion |

Experimental Protocol: High-Fidelity Solubility Determination

To generate reliable, scalable data for process chemistry, solubility must be measured using a self-validating thermodynamic equilibration method. Kinetic dissolution methods often overestimate solubility due to supersaturation artifacts. The following shake-flask protocol ensures absolute thermodynamic equilibrium.

Fig 1: Self-validating shake-flask equilibration and HPLC quantification workflow.

Step-by-Step Methodology:

-

Saturation: Add an excess amount of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

-